molecular formula C7H8F3NO2S2 B2916664 5-Methyl-N-(2,2,2-trifluoroethyl)thiophene-2-sulfonamide CAS No. 2327039-82-5

5-Methyl-N-(2,2,2-trifluoroethyl)thiophene-2-sulfonamide

Cat. No.: B2916664
CAS No.: 2327039-82-5
M. Wt: 259.26
InChI Key: JPLYOSCYQWDVJS-UHFFFAOYSA-N
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Description

5-Methyl-N-(2,2,2-trifluoroethyl)thiophene-2-sulfonamide is an organic compound that features a thiophene ring substituted with a methyl group and a sulfonamide group attached to a trifluoroethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-N-(2,2,2-trifluoroethyl)thiophene-2-sulfonamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources.

    Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the thiophene derivative with chlorosulfonic acid, followed by the addition of 2,2,2-trifluoroethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-N-(2,2,2-trifluoroethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

5-Methyl-N-(2,2,2-trifluoroethyl)thiophene-2-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and light-emitting diodes (OLEDs).

    Chemical Biology: It is used as a probe to study enzyme interactions and protein binding due to its sulfonamide group.

Mechanism of Action

The mechanism of action of 5-Methyl-N-(2,2,2-trifluoroethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, affecting their function. The trifluoroethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2,2-Trifluoroethyl)thiophene-2-sulfonamide
  • 5-Methylthiophene-2-sulfonamide
  • N-(2,2,2-Trifluoroethyl)benzenesulfonamide

Uniqueness

5-Methyl-N-(2,2,2-trifluoroethyl)thiophene-2-sulfonamide is unique due to the combination of its trifluoroethyl group and the thiophene ring. This combination imparts distinct electronic properties and enhances its potential for diverse applications in medicinal chemistry and materials science.

Properties

IUPAC Name

5-methyl-N-(2,2,2-trifluoroethyl)thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3NO2S2/c1-5-2-3-6(14-5)15(12,13)11-4-7(8,9)10/h2-3,11H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPLYOSCYQWDVJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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